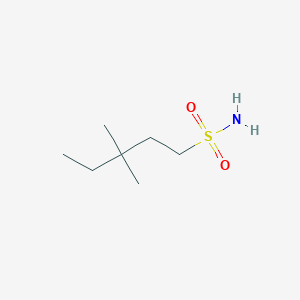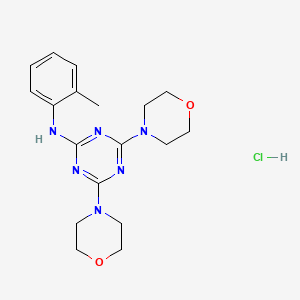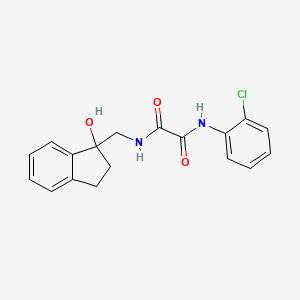![molecular formula C10H14BNO4 B2667820 3-[(Isopropoxycarbonyl)amino]phenylboronic acid CAS No. 1638329-69-7](/img/structure/B2667820.png)
3-[(Isopropoxycarbonyl)amino]phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Isopropoxycarbonyl)amino]phenylboronic acid is a boronic acid derivative . It is a chemomechanical polymer that expands and contracts in blood plasma with high glucose selectivity . It can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols to afford calix-shaped boron complexes .
Molecular Structure Analysis
The molecular formula of 3-[(Isopropoxycarbonyl)amino]phenylboronic acid is C10H14BNO4 . The molecular weight is 223.03 . More detailed structural information is not available.Chemical Reactions Analysis
3-[(Isopropoxycarbonyl)amino]phenylboronic acid can undergo three-component condensation with 3,5-disubstituted salicylaldehyde derivatives and aliphatic alcohols . It can also be used as a reagent in Suzuki-Miyaura coupling reactions .Applications De Recherche Scientifique
Separation of Phenolic Acids
Phenylboronic acid and amino bifunctional modified silica gel, which contains 3-[(Isopropoxycarbonyl)amino]phenylboronic acid, has been used to develop a rapid separation method for phenolic acids . This method has been applied to the crude extract of Clerodendranthus spicatus, capturing 93.24% of the phenolic acids .
Antioxidant Activity
The isolated phenolic acids from Clerodendranthus spicatus, separated using the aforementioned method, have demonstrated great DPPH, ABTS, and hydroxyl radicals scavenging activities and ferric reducing power . This indicates the potential antioxidant activity of compounds separated using 3-[(Isopropoxycarbonyl)amino]phenylboronic acid.
Hypoglycemic Effect
The isolated phenolic acids also demonstrated effective inhibition of α-amylase and α-glucosidase activities . This suggests that 3-[(Isopropoxycarbonyl)amino]phenylboronic acid could potentially be used in the development of hypoglycemic agents.
Drug Delivery Systems
Phenylboronic acid-decorated polymeric nanomaterials, which can include 3-[(Isopropoxycarbonyl)amino]phenylboronic acid, have been used in drug delivery systems . The boronic acid group can form reversible covalent bonds with diols, which are present in many biological molecules, making it useful for targeted drug delivery.
Biosensors
The same property that makes phenylboronic acid useful in drug delivery systems also makes it useful in biosensors . The ability to form reversible covalent bonds with diols allows for the detection of these molecules, which can be useful in a variety of biological contexts.
Interactions with Glucose and Sialic Acid
Phenylboronic acid-decorated polymeric nanomaterials have been used to study interactions with glucose and sialic acid . This could have implications for the study of diseases like diabetes, where glucose monitoring is crucial.
Safety and Hazards
Propriétés
IUPAC Name |
[3-(propan-2-yloxycarbonylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO4/c1-7(2)16-10(13)12-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJOHPRULZBYSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)OC(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-methylphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2667738.png)
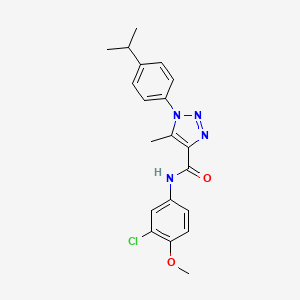
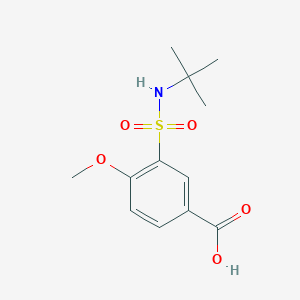
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2667742.png)
![1-(4-chlorobenzyl)-5-methyl-3-[(pentanoyloxy)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B2667744.png)
![N-(5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2667745.png)
![N-(benzo[d]thiazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2667748.png)
![3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B2667749.png)

